molecular formula C23H13ClF3N3O2S B2552585 (Z)-2-benzyl-5-((5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 629607-36-9

(Z)-2-benzyl-5-((5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B2552585
CAS No.: 629607-36-9
M. Wt: 487.88
InChI Key: XCFOWCDHGSLUFC-UNOMPAQXSA-N
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Description

(Z)-2-benzyl-5-((5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a potent and selective small-molecule inhibitor identified for its activity against Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3). Its mechanism of action involves targeting the ATP-binding site of these kinases, leading to the suppression of downstream signaling pathways such as JAK2/STAT and FLT3-mediated proliferation . This compound is a critical research tool in oncology, particularly for the study of myeloproliferative neoplasms and acute myeloid leukemia (AML), where mutations in JAK2 and FLT3 are common oncogenic drivers. Researchers utilize this inhibitor to elucidate the role of these specific kinase pathways in cancer cell survival, proliferation, and resistance to apoptosis . Its application extends to in vitro and in vivo models to evaluate the efficacy of targeted kinase inhibition, providing a foundation for understanding signaling cascades and potential therapeutic strategies for hematological malignancies. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

629607-36-9

Molecular Formula

C23H13ClF3N3O2S

Molecular Weight

487.88

IUPAC Name

(5Z)-2-benzyl-5-[[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H13ClF3N3O2S/c24-17-8-6-14(23(25,26)27)11-16(17)18-9-7-15(32-18)12-19-21(31)30-22(33-19)28-20(29-30)10-13-4-2-1-3-5-13/h1-9,11-12H,10H2/b19-12-

InChI Key

XCFOWCDHGSLUFC-UNOMPAQXSA-N

SMILES

C1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(O4)C5=C(C=CC(=C5)C(F)(F)F)Cl)SC3=N2

solubility

not available

Origin of Product

United States

Biological Activity

(Z)-2-benzyl-5-((5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, antitumor, and other pharmacological properties.

Structure and Properties

The compound features a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse biological activities. The presence of various substituents such as the benzyl group and the trifluoromethyl phenyl moiety can significantly influence its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the thiazolo[3,2-b][1,2,4]triazole moiety exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to (Z)-2-benzyl-5-((5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one have shown broad-spectrum antibacterial activity against various strains of bacteria. A related study indicated that derivatives with electron-withdrawing groups on the phenyl ring exhibited enhanced antibacterial potency compared to those with electron-donating groups .
CompoundMIC (μg/mL)Activity
Compound A0.91Strong against E. coli
Compound B50Moderate against M. smegmatis

Antitumor Activity

The thiazolo[3,2-b][1,2,4]triazole derivatives have also been evaluated for their anticancer potential. In vitro studies have shown that certain derivatives possess significant cytotoxic effects against various cancer cell lines:

  • Colon Carcinoma : One study reported that specific thiazole derivatives exhibited IC50 values below 2 µg/mL against colon carcinoma cell lines HCT-15 and others . This suggests a promising avenue for further development in cancer therapeutics.

The mechanism through which these compounds exert their biological effects is multifaceted:

  • Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit key enzymes involved in bacterial protein synthesis, such as leucyl-tRNA synthetase (LeuRS), which is crucial for bacterial growth and survival .

Case Studies

Several studies highlight the biological efficacy of compounds similar to (Z)-2-benzyl-5-((5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one:

  • Antimicrobial Evaluation : A comparative study evaluated various substituted thiazolo-triazole compounds against standard antibiotics. The results indicated that certain substitutions led to enhanced activity against resistant bacterial strains.
  • Cytotoxicity Studies : In a series of experiments assessing cytotoxicity on cancer cell lines, compounds with specific structural modifications demonstrated superior inhibition rates compared to traditional chemotherapeutics like doxorubicin.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three classes of analogs based on substituent variations, synthesis efficiency, and physicochemical properties:

Key Observations:

Compounds with the triazol-6(5H)-one core (e.g., 5f, 5g) show higher melting points (>280°C for 5f) due to strong intermolecular interactions, whereas thiazol-4(5H)-one derivatives lack such data .

Substituent Effects :

  • Electron-Withdrawing Groups : The target compound’s 2-chloro-5-(trifluoromethyl)phenyl group likely increases electrophilicity and metabolic resistance compared to simpler substituents (e.g., 5f’s 4-chlorophenyl) .
  • Heterocyclic Moieties : The furan-2-ylmethylene group in the target compound and analog 5g may enhance π-stacking interactions, similar to the 3,4,5-trimethoxyphenyl group in CAS 577696-87-8 .

Synthetic Efficiency :

  • Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one derivatives (e.g., 5f, 5g) are synthesized in moderate yields (54–71%), while thiazol-4(5H)-one analogs (6a–j) achieve higher yields (up to 90%) under milder conditions .
  • The target compound’s complex substituents may require optimized protocols to improve yield, as seen in –3 for similar scaffolds .

The target compound’s bioactivity remains unstudied but could be inferred from its trifluoromethyl group, often linked to enhanced potency .

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